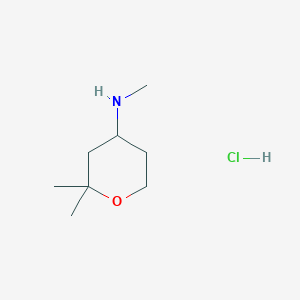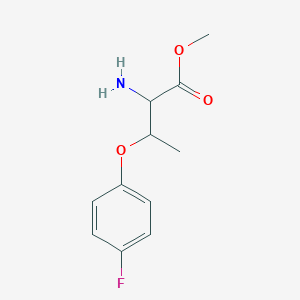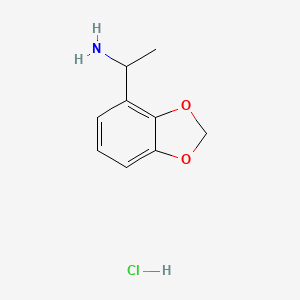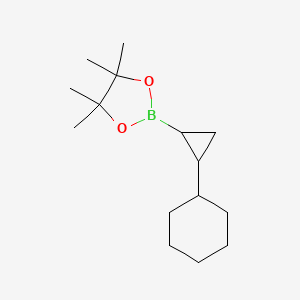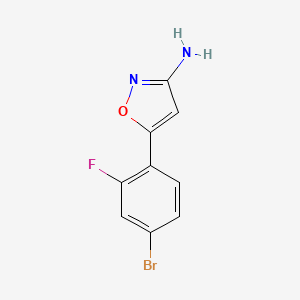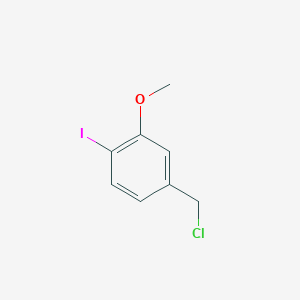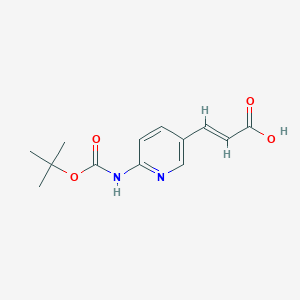
3-(6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a pyridine ring, which is further connected to a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid typically involves the protection of the amino group on the pyridine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino group is then coupled with a prop-2-enoic acid derivative under suitable reaction conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable synthesis, which is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.
Substitution: The compound can participate in substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid has several scientific research applications:
Biology: The compound is utilized in chemical biology for the synthesis of bifunctional molecules that can modulate biological pathways.
Industry: Used in the production of advanced materials and as a reagent in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of 3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid involves the interaction of its functional groups with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The pyridine ring and prop-2-enoic acid moiety provide additional sites for interaction with biological molecules, enabling the compound to modulate various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid: Another compound with a Boc-protected amino group on a pyridine ring, used in the development of PROTAC degraders.
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid: Similar structure with a Boc-protected amino group, used in organic synthesis.
Uniqueness
3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)prop-2-enoic acid is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis, chemical biology, and drug development. Its ability to undergo various chemical reactions and its role in the synthesis of bifunctional molecules make it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C13H16N2O4 |
|---|---|
Molekulargewicht |
264.28 g/mol |
IUPAC-Name |
(E)-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10-6-4-9(8-14-10)5-7-11(16)17/h4-8H,1-3H3,(H,16,17)(H,14,15,18)/b7-5+ |
InChI-Schlüssel |
BTXZEUDRVRYVDI-FNORWQNLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)/C=C/C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



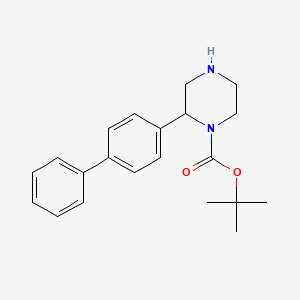

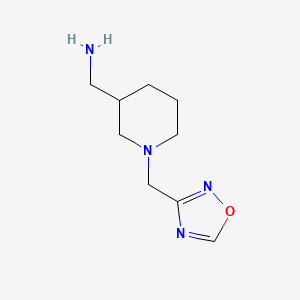
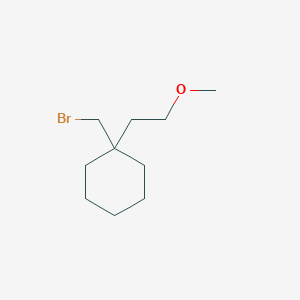
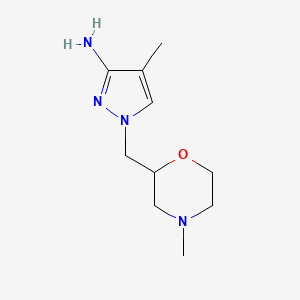
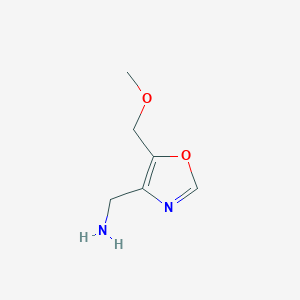
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
